molecular formula C13H10FNO3 B6368281 Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate CAS No. 1261958-30-8

Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6368281
CAS No.: 1261958-30-8
M. Wt: 247.22 g/mol
InChI Key: MDWAWPWNUZINKY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate is a chemical compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of a fluorine atom at the second position of the benzoate ring and a hydroxypyridinyl group at the fifth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridinyl ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydroxypyridinyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-(5-hydroxypyridin-2-yl)benzoate
  • Methyl 3-fluoro-5-(5-hydroxypyridin-3-yl)benzoate
  • Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate

Uniqueness

Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate is unique due to the specific positioning of the fluorine atom and the hydroxypyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)11-5-8(2-3-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWAWPWNUZINKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683099
Record name Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-30-8
Record name Methyl 2-fluoro-5-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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